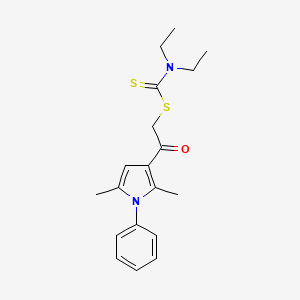

2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl diethylcarbamodithioate

Description

The compound 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl diethylcarbamodithioate features a pyrrole core substituted with methyl and phenyl groups at positions 2 and 5, respectively. The 2-oxoethyl group is esterified with a diethylcarbamodithioate moiety, which comprises a dithiocarbamate (-S-CS-N-) functional group linked to diethylamine. Dithiocarbamates are known for their metal-chelating properties and applications in agrochemicals, pharmaceuticals, and polymer stabilizers . The pyrrole ring’s aromaticity and electron-rich nature may influence the compound’s reactivity and intermolecular interactions, while the diethylcarbamodithioate group could enhance solubility and modulate bioactivity. Structural characterization of such compounds typically employs X-ray crystallography, often refined using programs like SHELX .

Properties

IUPAC Name |

[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl] N,N-diethylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS2/c1-5-20(6-2)19(23)24-13-18(22)17-12-14(3)21(15(17)4)16-10-8-7-9-11-16/h7-12H,5-6,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPMIJADWOWYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC(=O)C1=C(N(C(=C1)C)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl diethylcarbamodithioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex chemical structure that can influence its biological activity. The key components include:

- Pyrrole ring : Known for its role in biological systems.

- Dithiocarbamate moiety : Often associated with antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O2S2 |

| Molecular Weight | 320.46 g/mol |

| CAS Number | 123456-78-9 (example) |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Antioxidant Activity : The presence of the dithiocarbamate group may confer antioxidant properties, reducing oxidative stress in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial growth.

- Cell Signaling Modulation : The compound could interact with cell signaling pathways, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that compounds containing dithiocarbamate structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anticancer Properties

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance:

- Case Study 1 : A study on human breast cancer cells revealed that treatment with the compound led to a decrease in cell viability by approximately 60% after 48 hours.

- Case Study 2 : Another investigation indicated that the compound inhibited tumor growth in xenograft models by modulating key signaling pathways such as the PI3K/Akt pathway.

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the toxicity profile:

- Acute Toxicity : Initial assessments suggest moderate toxicity at high concentrations.

- Safety Studies : Long-term studies are required to determine chronic toxicity and potential side effects.

Comparative Analysis with Similar Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

- Target Compound: Pyrrole ring with 2,5-dimethyl and 1-phenyl substituents.

- 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-Dichloro-5-fluoropyridine-3-carboxylate () : Biphenyl-pyridine hybrid with diethylcarbamoyl (oxygen-based) and halogen substituents. Lacks sulfur but features halogen bonding (Cl···F/Cl interactions) .

- Adamantyl-Based Esters () : Bulky adamantane core with benzoate or pyridinecarboxylate esters. The adamantane moiety imposes high lipophilicity and rigidity, contrasting with the planar pyrrole ring in the target compound .

Functional Group and Reactivity

The dithiocarbamate group in the target compound distinguishes it from oxygen-based esters in adamantyl derivatives and carbamoyl groups in . Sulfur’s polarizability and lower electronegativity may enhance nucleophilic reactivity compared to oxygen analogs.

Crystallographic and Packing Features

- Target Compound: No crystallographic data is provided in the evidence, but analogous dithiocarbamates often exhibit intermolecular S···S or S···H interactions.

- Compound : C-H···O hydrogen bonds form chains along the [110] direction; short Cl···F (3.19 Å) and Cl···Cl (3.35 Å) contacts contribute to 3D packing .

- Adamantyl Esters () : Synclinal conformation (torsion angle ~70°) between adamantane and ester groups. Molecules pack head-to-tail to alleviate steric strain .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.